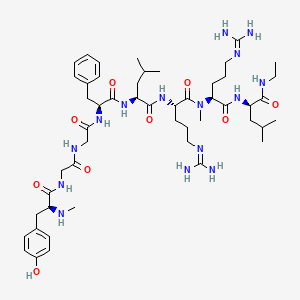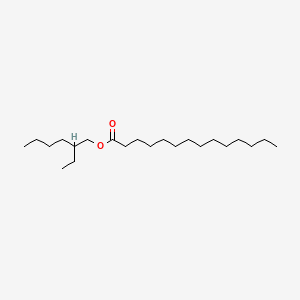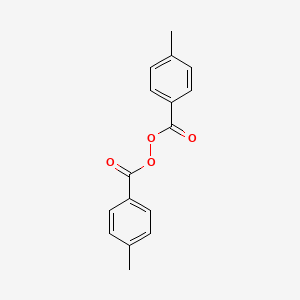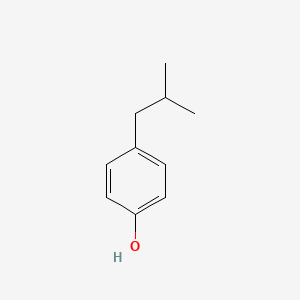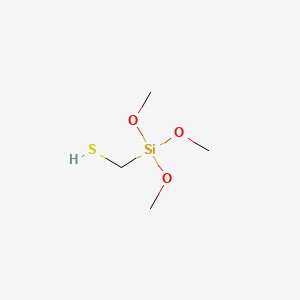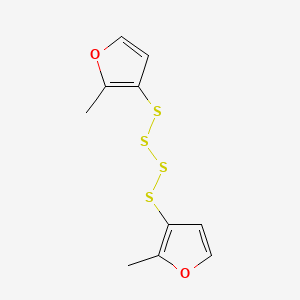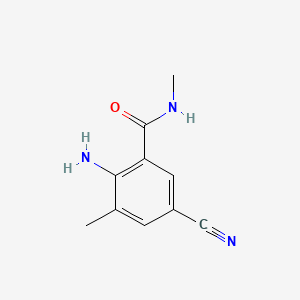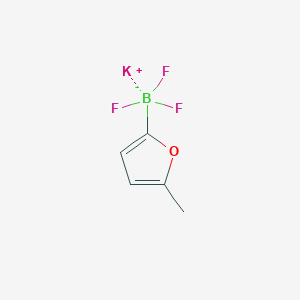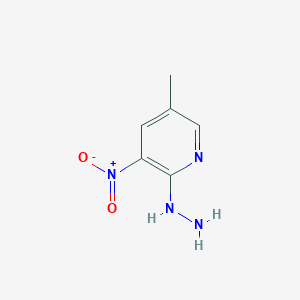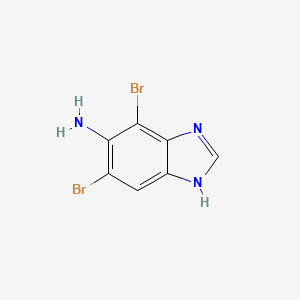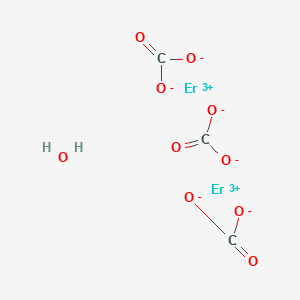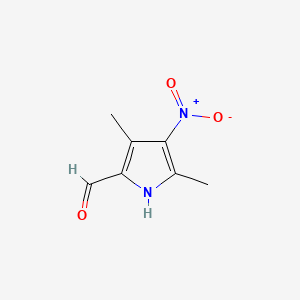
3-Chlorolactic acid, (S)-
描述
3-Chlorolactic acid, (S)-, also known as (S)-3-chloropropanoic acid, is a chiral molecule with the molecular formula C3H5ClO3. It is a derivative of lactic acid, where one of the hydrogen atoms in the methyl group is replaced by a chlorine atom.
准备方法
Synthetic Routes and Reaction Conditions
3-Chlorolactic acid, (S)-, can be synthesized through several methods. One common approach involves the chlorination of lactic acid. The reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction is carried out under controlled conditions to ensure the selective chlorination of the lactic acid .
Another method involves the hydrolysis of 3-chloropropionitrile. This process requires the use of a strong acid, such as hydrochloric acid (HCl), to convert the nitrile group into a carboxylic acid group, resulting in the formation of 3-chlorolactic acid .
Industrial Production Methods
Industrial production of 3-chlorolactic acid, (S)-, often involves the large-scale chlorination of lactic acid using thionyl chloride or phosphorus trichloride. The reaction is typically conducted in a solvent such as dichloromethane (CH2Cl2) to facilitate the reaction and improve yield. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
化学反应分析
Types of Reactions
3-Chlorolactic acid, (S)-, undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in 3-chlorolactic acid can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form different derivatives.
Oxidation Reactions: The hydroxyl group in 3-chlorolactic acid can be oxidized to form 3-chloropyruvic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The carboxylic acid group in 3-chlorolactic acid can be reduced to form 3-chloropropanol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxyl substitution and ammonia (NH3) for amine substitution. These reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used as oxidizing agents. The reactions are usually conducted in acidic or neutral conditions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used as reducing agents.
Major Products Formed
Substitution Reactions: Formation of 3-hydroxylactic acid or 3-aminolactic acid.
Oxidation Reactions: Formation of 3-chloropyruvic acid.
Reduction Reactions: Formation of 3-chloropropanol.
科学研究应用
3-Chlorolactic acid, (S)-, has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: It serves as a building block for the synthesis of chiral drugs and other bioactive molecules.
Biological Studies: It is used in studies related to enzyme inhibition and metabolic pathways.
Industrial Applications: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 3-chlorolactic acid, (S)-, involves its interaction with specific molecular targets and pathways. The chlorine atom in the molecule can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Additionally, the hydroxyl and carboxylic acid groups can undergo oxidation and reduction reactions, respectively, resulting in the formation of different products. These reactions are facilitated by the presence of specific enzymes and catalysts in biological systems .
相似化合物的比较
3-Chlorolactic acid, (S)-, can be compared with other similar compounds, such as:
Chloroacetic Acid: Both compounds contain a chlorine atom, but chloroacetic acid has the chlorine atom attached to the alpha carbon, whereas 3-chlorolactic acid has it attached to the beta carbon. This difference in structure leads to variations in their chemical reactivity and applications.
3-Chloropropanoic Acid: This compound is similar in structure to 3-chlorolactic acid but lacks the hydroxyl group.
属性
IUPAC Name |
(2S)-3-chloro-2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7)/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLCJYYQMKPZHU-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20231556 | |
| Record name | 3-Chlorolactic acid, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82079-44-5 | |
| Record name | 3-Chlorolactic acid, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082079445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chlorolactic acid, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CHLOROLACTIC ACID, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97YBQ9EDM1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


